2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
This compound features a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at the 7-position, a tetrahydro ring system, and an acetamide linker connected to a 1H-indole moiety.
Properties
IUPAC Name |
2-indol-1-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O/c19-18(20,21)13-6-8-26-15(9-13)23-24-16(26)10-22-17(27)11-25-7-5-12-3-1-2-4-14(12)25/h1-5,7,13H,6,8-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGJQOSFLJDJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)CN3C=CC4=CC=CC=C43)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel synthetic molecule that combines indole and triazole functionalities. This hybrid structure is significant due to the biological activities associated with both indole and triazole derivatives, which include antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research on the biological activity of this compound indicates potential in several therapeutic areas:
Antimicrobial Activity
Triazole derivatives are known for their broad-spectrum antimicrobial properties . Studies have shown that compounds containing the triazole ring exhibit significant activity against various bacterial strains. For example, derivatives similar to the target compound have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. The presence of the indole moiety in this compound may contribute to its ability to inhibit cancer cell proliferation. Compounds with similar structures have shown efficacy in various cancer models by inducing apoptosis in tumor cells .
Anti-inflammatory Effects
The incorporation of both indole and triazole rings suggests a potential for anti-inflammatory activity. Compounds with these structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:
- Indole Ring : Known for its role in enhancing bioactivity through mechanisms such as receptor modulation.
- Triazole Ring : Provides stability and enhances solubility, which may improve pharmacokinetic properties.
- Trifluoromethyl Group : This group is often associated with increased lipophilicity and can enhance binding affinity to biological targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against a panel of bacterial strains. The compound exhibited potent antibacterial activity comparable to established antibiotics .
- Cancer Cell Lines : In vitro studies on various cancer cell lines showed that compounds similar to the target molecule induced cell cycle arrest and apoptosis .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from published
Key Structural and Functional Insights:
Core Heterocycles: The target’s triazolo-pyridine core distinguishes it from indole-based analogs (e.g., 4f) and thiazolo-pyridines (e.g., 1313425-85-2). The triazolo ring may confer enhanced binding to ATP pockets in kinases compared to indoles .
Substituent Effects: The 7-trifluoromethyl group on the triazolo-pyridine is a critical differentiator from chloro- or methoxy-substituted analogs (e.g., 901273-30-1). CF₃ groups are known to enhance metabolic stability and electron-withdrawing effects . The indol-1-yl acetamide linker in the target compound contrasts with styryl or methoxyphenyl groups in 4f/g, suggesting divergent target selectivity (e.g., serotonin receptors vs. parasitic enzymes) .
Synthetic Routes :
- The target compound’s synthesis may involve multi-step functionalization of the triazolo-pyridine core, whereas analogs like 4f/g rely on Beckmann rearrangement and trifluoroacetylation of preformed indoles .
Bioactivity Trends :
- Indole-trifluoroacetyl derivatives (e.g., 4f) exhibit antimalarial activity, while triazolo-pyridines (e.g., 901273-30-1) remain uncharacterized. The target’s hybrid structure could bridge these domains, though empirical validation is needed .
Q & A
Q. What are the recommended synthetic routes for optimizing the yield of 2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide?
- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Indole Functionalization : Use a palladium-catalyzed amidation or alkylation to attach the indole moiety to the acetamide backbone .
- Triazolo-Pyridine Core Synthesis : Employ cyclization reactions with nitroarenes or nitroalkenes under reductive conditions (e.g., formic acid as a CO surrogate) to form the tetrahydro-triazolo-pyridine scaffold .
- Trifluoromethyl Incorporation : Introduce the CF₃ group via nucleophilic substitution or radical trifluoromethylation at the 7-position of the pyridine ring, ensuring inert conditions to avoid side reactions .
- Yield Optimization : Adjust stoichiometric ratios (e.g., K₂CO₃ as a base in DMF for coupling steps) and employ microwave-assisted synthesis to reduce reaction times .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm indole and triazolo-pyridine proton environments (e.g., indole NH at δ 10–12 ppm, CF₃ group resonance at δ 110–120 ppm in 13C) .
- LC-MS : Validate molecular weight (C₁₉H₁₈F₃N₅O; ~407.37 g/mol) and purity (>95%) with high-resolution mass spectrometry .
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, particularly for stereochemistry in the tetrahydro-pyridine ring .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock), followed by aqueous buffers (pH 7.4) with <1% DMSO for biological assays. Poor solubility in non-polar solvents (e.g., hexane) due to polar acetamide and CF₃ groups .
- Stability : Monitor degradation under UV light and varying pH (3–9) via HPLC. Stabilize with antioxidants (e.g., BHT) if radical intermediates form during storage .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Screen against kinases (e.g., PI3Kα) using fluorescence polarization assays, given the triazolo-pyridine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigate by:
- Reproducibility Checks : Validate results across independent labs using standardized protocols (e.g., NIH Assay Guidance Manual).
- Impurity Profiling : Use HPLC-PDA-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) that may skew bioactivity .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to isolate critical pharmacophores .
Q. What computational strategies support the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PI3Kα) and identify steric/electronic clashes .
- QSAR Modeling : Train models on bioactivity datasets (IC₅₀ values) to predict substituent effects (e.g., electron-withdrawing groups on the indole ring) .
- MD Simulations : Run 100-ns trajectories to assess binding stability and conformational flexibility of the triazolo-pyridine core .
Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?
- Methodological Answer : Common issues include steric hindrance or competing side reactions. Solutions:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, BINAP) to enhance coupling efficiency .
- Protecting Groups : Temporarily protect reactive sites (e.g., indole NH with Boc) before acetamide coupling .
- Temperature Control : Lower reaction temperatures (<80°C) to suppress decomposition of the trifluoromethyl group .
Q. What catalytic systems are effective for scaling up the synthesis of the triazolo-pyridine core?
- Methodological Answer : For sustainable scale-up:
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer : The CF₃ group enhances:
- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes due to strong C-F bonds .
- Lipophilicity : Increases logP by ~0.5 units, improving membrane permeability (measured via PAMPA assays) .
- Electron Effects : Withdraws electrons from the pyridine ring, altering pKa and binding affinity to targets like kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
